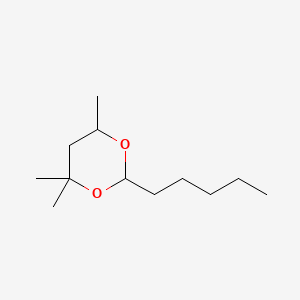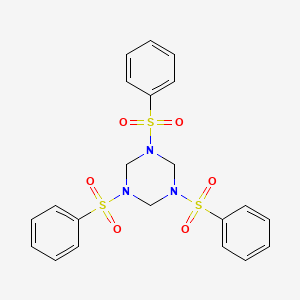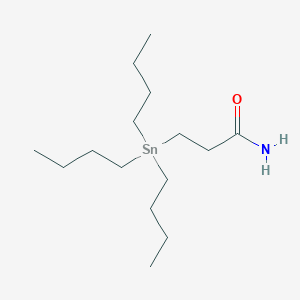
4,4,6-Trimethyl-2-pentyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-pentyl-1,3-dioxane is an organic compound with the chemical formula C12H24O2 and a molecular weight of 200.32 g/mol . It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is soluble in various organic solvents such as ethanol and dimethylformamide . It is primarily used in the fragrance and flavor industry as an additive for green leaf, fruity, and vanilla-like scents .
Métodos De Preparación
The synthesis of 4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be achieved through the following steps :
Starting Material: The process begins with 4,4,6-Trimethyl-2-pentanol.
Catalyst: A phthalocyanine copper catalyst is used.
Reaction Conditions: The reaction mixture is heated under an inert atmosphere to facilitate the cyclization reaction.
Product Isolation: The product is then separated and purified to obtain high-purity this compound.
Análisis De Reacciones Químicas
4,4,6-Trimethyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclization reactions and catalyst efficiency.
Biology: Research on its potential biological activity and interactions with biological molecules is ongoing.
Medicine: Investigations into its potential therapeutic properties and applications in drug delivery systems.
Mecanismo De Acción
The mechanism by which 4,4,6-Trimethyl-2-pentyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with olfactory receptors, leading to its use in fragrances . Additionally, its chemical reactivity enables it to participate in various organic reactions, making it valuable in synthetic chemistry .
Comparación Con Compuestos Similares
4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be compared with other similar compounds such as:
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: This compound has a phenyl group instead of a pentyl group, leading to different chemical and sensory properties.
2,4,6-Trimethyl-1,3-dioxane: This compound has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct aromatic properties and reactivity, making it particularly valuable in the fragrance and flavor industry .
Propiedades
Número CAS |
63449-89-8 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-11-13-10(2)9-12(3,4)14-11/h10-11H,5-9H2,1-4H3 |
Clave InChI |
PDQBOBGVXLUMTJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1OC(CC(O1)(C)C)C |
SMILES canónico |
CCCCCC1OC(CC(O1)(C)C)C |
Key on ui other cas no. |
63449-89-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![14-(hydroxymethyl)-10,16,20-trimethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B1615014.png)


![8-Thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B1615020.png)

